9-Vinylphenanthrene
Overview
Description
9-Vinylphenanthrene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons. It manifests as a yellowish-white crystalline solid, insoluble in water but soluble in organic solvents. Its distinct properties have rendered it highly valuable in scientific research, where it has found diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Vinylphenanthrene typically involves the reaction of 9-Ethynylphenanthrene with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to around 90°C, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Vinylphenanthrene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action for 9-Vinylphenanthrene remains somewhat enigmatic. it is thought that its fluorescence properties arise from interactions with biomolecules, including DNA, RNA, and proteins. Furthermore, it has been observed to interact with lipids and membranes, suggesting a potential role in biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Ethynylphenanthrene: A precursor in the synthesis of 9-Vinylphenanthrene.
Phenanthrene: The parent compound, which is a polycyclic aromatic hydrocarbon.
9-Phenanthryl methacrylate: A related compound used in the synthesis of polymers with pendant phenanthryl groups.
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for polymerization and other reactions that are not possible with the parent phenanthrene or its simple derivatives .
Properties
IUPAC Name |
9-ethenylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPLMACSFXCPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361427 | |
Record name | 9-VINYLPHENANTHRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14134-06-6 | |
Record name | 9-VINYLPHENANTHRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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